2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO5S and a molecular weight of 288.79 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride involves the reaction of 2-(2-Butoxyethoxy)ethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols.
Scientific Research Applications
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is utilized in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
2-(2-Butoxyethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-Toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group attached.
Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and chemical behavior.
Properties
Molecular Formula |
C8H17ClO4S |
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Molecular Weight |
244.74 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-2-3-4-12-5-6-13-7-8-14(9,10)11/h2-8H2,1H3 |
InChI Key |
QGVFPKBNMVVBLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
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